

# PRO-905 as a novel antimetabolite for cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRO-905   |           |
| Cat. No.:            | B12390446 | Get Quote |

# PRO-905: A Novel Antimetabolite for Cancer Therapy

A Technical Whitepaper on the Preclinical Efficacy and Mechanism of Action of a Next-Generation Purine Synthesis Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Malignant peripheral nerve sheath tumors (MPNST) are aggressive soft-tissue sarcomas with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. [1] This whitepaper details the preclinical development of **PRO-905**, a novel phosphoramidate protide (ProTide) of thioguanosine monophosphate (TGMP). **PRO-905** is designed as a more efficient and well-tolerated alternative to traditional antimetabolites like 6-mercaptopurine (6-MP).[1][2][3] This document summarizes the mechanism of action, preclinical efficacy in MPNST models, and detailed experimental protocols for **PRO-905**, both as a single agent and in combination with glutamine amidotransferase inhibitors.

## Introduction: Targeting Purine Metabolism in Cancer

Cancer cells exhibit a high demand for nucleotides to sustain rapid proliferation. This dependency makes the purine synthesis pathways an attractive target for anticancer therapies. The two major pathways for purine nucleotide synthesis are the de novo pathway, which builds purines from basic precursors, and the salvage pathway, which recycles nucleobases.







Simultaneous inhibition of both pathways presents a promising strategy to effectively block nucleotide production and halt tumor growth.

**PRO-905** is a novel antimetabolite that targets the purine salvage pathway.[2][3] It is a ProTide, a type of prodrug designed to efficiently deliver its active metabolite, thioguanosine monophosphate (TGMP), into tumor cells. This approach circumvents the limitations and toxicities associated with older purine antimetabolites.[2] Preclinical studies have demonstrated that **PRO-905** exhibits robust single-agent activity and can be combined with inhibitors of the de novo pathway, such as JHU395, for enhanced antitumor efficacy in MPNST models.[1][2][3]

#### **Mechanism of Action of PRO-905**

**PRO-905** is a phosphoramidate protide that is metabolized intracellularly to release the active antimetabolite TGMP. TGMP mimics endogenous purine nucleotides and is incorporated into DNA and RNA, leading to cytotoxicity. By delivering pre-activated TGMP, **PRO-905** bypasses the need for enzymatic activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a common mechanism of resistance to drugs like 6-mercaptopurine.

The dual-pathway inhibition strategy involves the combination of **PRO-905** with JHU395, a glutamine amidotransferase inhibitor. JHU395 blocks the de novo purine synthesis pathway, leading to a partial decrease in purine monophosphates.[2][3] The addition of **PRO-905**, which targets the salvage pathway, creates a comprehensive blockade of purine synthesis, resulting in synergistic antitumor effects.[1][2][3]





Click to download full resolution via product page

Caption: Mechanism of action of **PRO-905** and its combination with JHU395.

## **Quantitative Preclinical Data**

**PRO-905** has demonstrated significant preclinical activity in MPNST models. It delivers the active metabolite TGMP to tumors more than 2.5 times more effectively than an equimolar dose of 6-MP.[1][2][3] The following tables summarize the key quantitative findings from these studies.



Table 1: In Vitro Efficacy of PRO-905

| Cell Line | Assay                                            | Treatment | Concentration | Effect                                                      |
|-----------|--------------------------------------------------|-----------|---------------|-------------------------------------------------------------|
| sNF96.2   | <sup>3</sup> H-<br>hypoxanthine<br>Incorporation | PRO-905   | 10 μmol/L     | Significant prevention of incorporation into DNA and RNA[3] |

| sNF96.2 | Colony Formation Assay | **PRO-905** | Dose-dependent | Inhibition of colony formation[2][3] |

Table 2: In Vivo Efficacy of PRO-905 in a Patient-Derived Xenograft (PDX) Model

| Model              | Treatment | Dosage   | Administration                     | Outcome                                                    |
|--------------------|-----------|----------|------------------------------------|------------------------------------------------------------|
| Human MPNST<br>PDX | PRO-905   | 20 mg/kg | i.p. 5<br>days/week for<br>4 weeks | Inhibition of<br>MPNST growth<br>and well-<br>tolerated[2] |

| Murine Flank MPNST | **PRO-905** | Not specified | Not specified | Inhibition of MPNST growth and well-tolerated[1][2][3] |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of **PRO-905**.

### <sup>3</sup>H-Hypoxanthine Incorporation Assay

This assay measures the inhibition of the purine salvage pathway by quantifying the incorporation of radiolabeled hypoxanthine into newly synthesized nucleic acids.

 Cell Culture: sNF96.2 cells are seeded in appropriate culture plates and allowed to adhere overnight.



- Treatment: Cells are treated with PRO-905 (10 μmol/L) or a vehicle control for a specified duration (e.g., 6 hours).
- Radiolabeling: <sup>3</sup>H-hypoxanthine is added to the culture medium, and cells are incubated to allow for its incorporation.
- Harvesting: Cells are washed with PBS, and nucleic acids (DNA and RNA) are precipitated using trichloroacetic acid (TCA).
- Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction is measured using a scintillation counter.
- Analysis: The results are expressed as a percentage of the control, with a reduction indicating inhibition of the purine salvage pathway.

### **Colony Formation Assay**

This assay assesses the long-term proliferative capacity of cancer cells following treatment.

- Cell Seeding: A low density of sNF96.2 cells is seeded into 6-well plates.
- Treatment: Cells are treated with varying concentrations of PRO-905 or a vehicle control.
- Incubation: The plates are incubated for a period sufficient for colonies to form (typically 10-14 days). The medium is changed as needed.
- Staining: Colonies are fixed with methanol and stained with crystal violet.
- Quantification: The number of colonies is counted manually or using an automated colony counter.
- Analysis: The surviving fraction is calculated for each treatment condition relative to the vehicle control.





Click to download full resolution via product page

Caption: Workflow for the colony formation assay.

#### Patient-Derived Xenograft (PDX) Murine Model

This in vivo model provides a more clinically relevant assessment of antitumor efficacy.

- Tumor Implantation: Tumor fragments from a human MPNST are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., > 100 mm<sup>3</sup>).
- Randomization: Mice are randomized into treatment and control groups with comparable mean starting tumor volumes.
- Treatment Administration: **PRO-905** (20 mg/kg) or a vehicle control (PBS + 1% Tween + 10% EtOH) is administered intraperitoneally (i.p.) 5 days a week.
- Monitoring: Tumor volume and mouse weight are measured three times per week. Tumor volume is calculated using the formula V = [L × (W²)] / 2.
- Endpoint: At the study endpoint (e.g., 4 weeks), mice are euthanized, and tumors are harvested and weighed.
- Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated group to the control group.

## **Synthesis of PRO-905**



**PRO-905** is a phosphoramidate protide of TGMP. The synthesis is a multi-step process that results in a final product with high purity (99.5%). Detailed synthetic methods and molecular characterization are available in the supplementary materials of the primary publication.[2]

#### **Conclusion and Future Directions**

**PRO-905** is a promising novel antimetabolite with a clear mechanism of action and demonstrated preclinical efficacy against malignant peripheral nerve sheath tumors. Its ability to efficiently deliver the active metabolite TGMP to tumors represents a significant advantage over existing purine antimetabolites. The synergistic effect observed when **PRO-905** is combined with the de novo purine synthesis inhibitor JHU395 provides a strong rationale for the clinical development of this dual-pathway inhibition strategy.

Future work should focus on expanding the evaluation of **PRO-905** to other tumor types that are dependent on the purine salvage pathway. Further preclinical studies are also warranted to optimize dosing schedules and to explore potential biomarkers of response. Ultimately, the robust preclinical data for **PRO-905** supports its advancement into clinical trials to assess its safety and efficacy in patients with MPNST and other aggressive cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pro-905, a Novel Purine Antimetabolite, Combines with Glutamine Amidotransferase Inhibition to Suppress Growth of Malignant Peripheral Nerve Sheath Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PRO-905 as a novel antimetabolite for cancer therapy].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12390446#pro-905-as-a-novel-antimetabolite-for-cancer-therapy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com